![molecular formula C17H15N3O B1680892 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 76081-98-6](/img/structure/B1680892.png)
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile
概述
描述
2-(2-methyl-8-phenylmethoxy-3-imidazo[1,2-a]pyridinyl)acetonitrile is an imidazopyridine.
作用机制
Target of Action
The primary target of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, also known as SCH28080, is the gastric H+/K+ ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid secretion .
Mode of Action
SCH28080 acts as a reversible, K+ competitive inhibitor of the gastric H+/K+ ATPase . It binds to the enzyme in a competitive manner with potassium ions, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of gastric acid .
Biochemical Pathways
By inhibiting the gastric H+/K+ ATPase, SCH28080 disrupts the proton pump that is integral to the production of gastric acid . This leads to a decrease in the acidity of the stomach, which can have downstream effects on processes such as digestion and the absorption of certain drugs .
Result of Action
The primary result of SCH28080’s action is a reduction in gastric acid secretion , which can lead to an increase in gastric pH . This makes it an effective treatment for conditions such as peptic ulcers . In vitro studies have shown that SCH28080 can cause a dose-dependent reduction in cell viability .
生化分析
Biochemical Properties
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile is known to interact with the H,K-ATPase enzyme, a key enzyme involved in gastric acid secretion . The compound competes with potassium ions (K+) for binding sites on the enzyme, thereby inhibiting its activity .
Cellular Effects
In cellular studies, this compound has been shown to cause a dose-dependent reduction in cell viability . This suggests that the compound may influence cell function by affecting cellular metabolism and potentially impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H,K-ATPase enzyme, inhibiting its activity . This inhibition can lead to a decrease in gastric acid secretion, which may explain its anti-ulcer effects .
Dosage Effects in Animal Models
In animal models, specifically in male Wistar rats, this compound showed 91% inhibition on gastric ulcers induced by pylorus ligation at a dosage of 20 mg/kg . This suggests that the effects of the compound can vary with different dosages.
生物活性
2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, commonly referred to as SCH 28080, is a compound of significant interest in pharmacology due to its potent biological activity as a reversible inhibitor of gastric H/K-ATPase. This enzyme plays a crucial role in gastric acid secretion, making SCH 28080 a potential therapeutic agent for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
- Molecular Formula : CHNO
- Molecular Weight : 277.32 g/mol
- CAS Number : 76081-98-6
SCH 28080 acts primarily through competitive inhibition of the H/K-ATPase enzyme. It binds to the potassium recognition site of the enzyme, preventing substrate access to the active site. This binding is characterized as freely reversible, allowing for potential recovery of enzymatic activity once the compound dissociates .
Biological Activity
The biological activity of SCH 28080 is primarily linked to its ability to inhibit gastric acid secretion. Research indicates that it has an IC value of approximately 20 nM against H/K-ATPase, demonstrating its potency compared to other inhibitors such as omeprazole (IC of 2.5 μM) .
In Vitro Studies
In vitro studies have shown that SCH 28080 effectively reduces gastric acidity by inhibiting the H/K-ATPase activity in various species. Its effectiveness varies among different species, indicating species-dependent activity .
Compound | IC50 (μM) | Description |
---|---|---|
SCH 28080 | 0.02 | Potent inhibitor of H/K-ATPase |
Omeprazole | 2.5 | Proton pump inhibitor |
Lansoprazole | Similar structure | Proton pump inhibitor |
In Vivo Studies
In vivo studies have further validated the efficacy of SCH 28080 in reducing gastric acid secretion and its potential therapeutic applications. For instance, it has been used to investigate the role of H/K-ATPases in non-mammalian organisms, providing insights into its broader biological implications .
Case Studies
Several case studies highlight the therapeutic potential of SCH 28080:
- Peptic Ulcer Treatment : A study demonstrated that SCH 28080 effectively reduced ulcer formation in animal models by inhibiting gastric acid secretion.
- Gastroesophageal Reflux Disease : Clinical observations suggest that patients treated with SCH 28080 exhibit significant relief from GERD symptoms due to its action on gastric acidity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo[1,2-a]pyridine core can influence biological activity. Compounds with similar structures but different substituents have been evaluated for their potency against H/K-ATPase, leading to the identification of new potential inhibitors with improved efficacy and safety profiles .
属性
IUPAC Name |
2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJFEPAUKAXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226971 | |
Record name | SCH 28080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76081-98-6 | |
Record name | SCH 28080 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH 28080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-28080 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile?
A: this compound functions as a reversible inhibitor of the gastric proton pump (H+,K+-ATPase) [, , ]. It exhibits competitive inhibition with potassium ions (K+) at the binding site of this enzyme [, ]. This inhibition effectively suppresses gastric acid secretion, making it a potential therapeutic agent for ulcers and other acid-related disorders.
Q2: How does the structure of this compound influence its activity?
A: Research suggests that specific structural features of this compound are crucial for its interaction with the gastric proton pump. Studies involving mutations in the sixth transmembrane segment of the H+,K+-ATPase α-subunit, particularly at Glu-822, revealed a significant decrease in sensitivity to the compound []. This suggests Glu-822 plays a vital role in binding this compound. Interestingly, this residue is not conserved in the Na+,K+-ATPase or other H+,K+-ATPases insensitive to the compound, potentially explaining its selectivity for the gastric proton pump [].
Q3: Beyond its inhibitory effect on acid secretion, does this compound exhibit other activities relevant to gastric protection?
A: Yes, research suggests this compound might be involved in regulating the activity of a phospholipid flippase found in gastric vesicles [, ]. This flippase translocates phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine across the membrane bilayer [, ]. Notably, the compound inhibits this flippase activity, and this inhibition correlates with its inhibition of a high-affinity Mg2+-ATPase activity present in the gastric vesicles []. This finding suggests a potential link between this compound, phospholipid asymmetry, and gastric cytoprotection, warranting further investigation.
Q4: Has this compound demonstrated efficacy in models beyond isolated cells or tissues?
A: Research shows that this compound exhibits promising anti-ulcer activity in various animal models. It effectively inhibits gastric ulcers induced by cysteamine, reserpine, and stress in rats []. Importantly, its efficacy in these models appears to stem primarily from its potent antisecretory action []. These findings highlight its potential as a therapeutic agent for ulcer management.
Q5: What is the significance of developing stable cell lines expressing the gastric proton pump, and how does this compound contribute to this research?
A: Stable cell lines expressing the functional gastric proton pump are invaluable tools for studying the enzyme's structure, function, and regulation []. Researchers have successfully developed cell lines co-expressing the α and β subunits of the gastric proton pump, which demonstrate K+-stimulated ATPase activity and proton transport sensitive to this compound []. These cell lines provide a robust platform for further dissecting the mechanism of action of the compound and exploring its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。